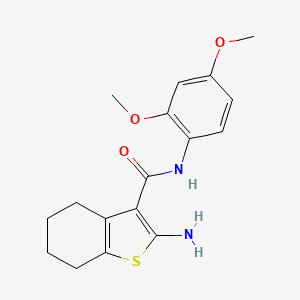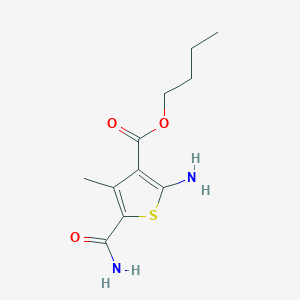
4’-Bromo-3-(4-metilfenil)propiofenona
Descripción general
Descripción
4’-Bromo-3-(4-methylphenyl)propiophenone is an organic compound with the chemical formula C16H15BrO. It is characterized by a propiophenone structure with a bromine atom at the 4’ position and a methyl group at the 4 position of the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.
Aplicaciones Científicas De Investigación
4’-Bromo-3-(4-methylphenyl)propiophenone is used in scientific research for various purposes:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
4’-Bromo-3-(4-methylphenyl)propiophenone is a chemical compound that belongs to the class of compounds known as phenylpropanoids. It is structurally similar to 4-Methylpropiophenone, which is a fundamental precursor for the synthesis of complex molecules by its reactive ketone group . It is used as an intermediate in the synthesis of 4-methylmethcathinone (4-MMC; mephedrone), a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .
Análisis Bioquímico
Biochemical Properties
4’-Bromo-3-(4-methylphenyl)propiophenone plays a crucial role in biochemical reactions, particularly in the synthesis of complex molecules. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo halogenation reactions, where the bromine atom interacts with specific enzymes that facilitate the addition of halogen atoms to organic molecules . Additionally, the carbonyl group in 4’-Bromo-3-(4-methylphenyl)propiophenone can participate in nucleophilic addition reactions, interacting with nucleophilic enzymes and proteins that catalyze these reactions .
Cellular Effects
The effects of 4’-Bromo-3-(4-methylphenyl)propiophenone on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that 4’-Bromo-3-(4-methylphenyl)propiophenone can modulate the activity of certain signaling pathways by interacting with key proteins involved in these pathways . This interaction can lead to changes in gene expression, ultimately affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4’-Bromo-3-(4-methylphenyl)propiophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules. The bromine atom in the compound can form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation . Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions with proteins, further influencing their activity and function . These interactions can result in changes in gene expression, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Bromo-3-(4-methylphenyl)propiophenone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Bromo-3-(4-methylphenyl)propiophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4’-Bromo-3-(4-methylphenyl)propiophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of 4’-Bromo-3-(4-methylphenyl)propiophenone can result in toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
4’-Bromo-3-(4-methylphenyl)propiophenone is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can undergo metabolic transformations, such as oxidation and reduction reactions, facilitated by enzymes like cytochrome P450 . These metabolic pathways can lead to the formation of metabolites that may have distinct biochemical properties and effects .
Transport and Distribution
The transport and distribution of 4’-Bromo-3-(4-methylphenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of 4’-Bromo-3-(4-methylphenyl)propiophenone within tissues, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 4’-Bromo-3-(4-methylphenyl)propiophenone is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences in the compound can facilitate its transport to the nucleus, where it may interact with nuclear proteins and influence gene expression . Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4’-Bromo-3-(4-methylphenyl)propiophenone can be synthesized through several methods. One common method involves the reaction of 4-methylbenzyl alcohol with 4’-bromoacetophenone in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere at elevated temperatures (around 110°C) for 24 hours .
Industrial Production Methods
Industrial production of 4’-Bromo-3-(4-methylphenyl)propiophenone often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpropiophenone: Similar structure but lacks the bromine atom.
4’-Bromopropiophenone: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
4’-Bromo-3-(4-methylphenyl)propiophenone is unique due to the presence of both the bromine atom and the methyl group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in the synthesis of various complex molecules .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROZCLXBNZDLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644121 | |
| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-71-3 | |
| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)
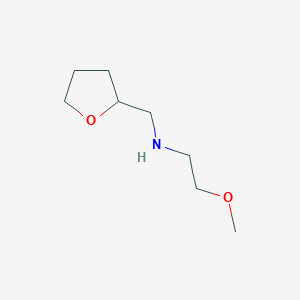
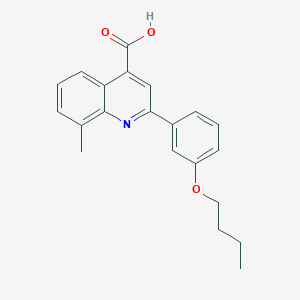
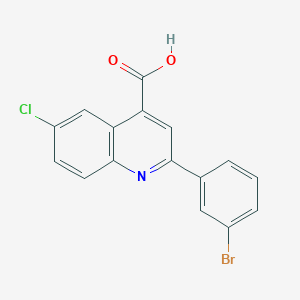
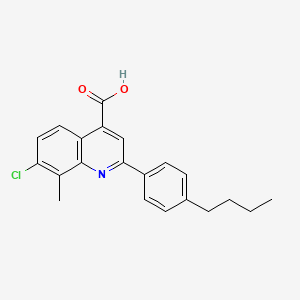
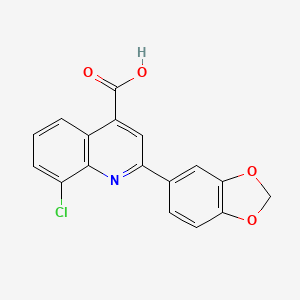
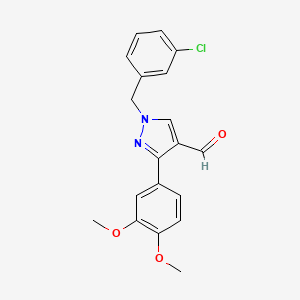
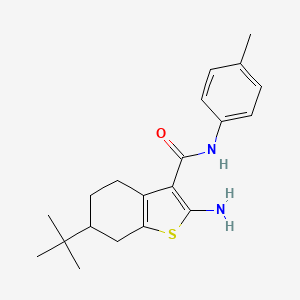


![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
